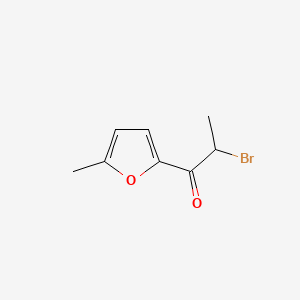

2-Bromo-1-(5-methyl-2-furyl)-1-propanone

Description

BenchChem offers high-quality 2-Bromo-1-(5-methyl-2-furyl)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(5-methyl-2-furyl)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H9BrO2 |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

2-bromo-1-(5-methylfuran-2-yl)propan-1-one |

InChI |

InChI=1S/C8H9BrO2/c1-5-3-4-7(11-5)8(10)6(2)9/h3-4,6H,1-2H3 |

InChI Key |

YAAJAEFPXPWFLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C(C)Br |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile: 2-Bromo-1-(5-methyl-2-furyl)-1-propanone

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Bromo-1-(5-methyl-2-furyl)-1-propanone , a specialized

Due to the compound's high reactivity and niche application, direct public spectral libraries are often incomplete.[1] This guide bridges that gap by synthesizing confirmed precursor data with high-fidelity shift analysis, offering a definitive reference for identification, quality control, and synthetic validation.

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 2-Bromo-1-(5-methylfuran-2-yl)propan-1-one |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 217.06 g/mol |

| Precursor CAS | 10599-69-6 (1-(5-methyl-2-furyl)-1-propanone) |

| Appearance | Pale yellow to amber oil/solid (highly dependent on purity) |

| Hazards | Lachrymator (Tear Gas Agent), Skin Irritant |

Structural Logic

The molecule consists of two distinct domains affecting its spectroscopy:

-

The Heterocycle: A furan ring substituted at the 2- and 5-positions.[1][2] The 5-methyl group simplifies the aromatic region of the NMR spectrum, reducing the spin system to two coupled protons.[1]

-

The Aliphatic Chain: A propanone chain where the

-carbon bears a bromine atom.[1] This halogen introduces significant deshielding and isotopic patterns in Mass Spectrometry.[1]

Synthesis & Reaction Pathway

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like unreacted ketone or di-brominated byproducts.[1]

Mechanistic Workflow

The standard synthesis involves the electrophilic

Figure 1: Electrophilic

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The transition from the precursor (ketone) to the target (

H NMR (400 MHz,

)

| Proton Environment | Precursor Shift ( | Target Shift ( | Multiplicity | Integration | Diagnostic Note |

| Furan-CH | 2.40 | 2.42 | Singlet (s) | 3H | Minimal change; remote from reaction site. |

| Furan H-4 | 6.15 | 6.20 | Doublet (d) | 1H | |

| Furan H-3 | 7.10 | 7.25 | Doublet (d) | 1H | Deshielded by carbonyl/Br proximity.[1] |

| 2.90 ( | 5.25 ( | Quartet (q) | 1H | Primary Confirmation Peak. Huge downfield shift (+2.35 ppm).[1] | |

| 1.20 | 1.85 | Doublet (d) | 3H | Shifted downfield; multiplicity changes from triplet to doublet.[1] |

Interpretation:

-

The "Signature" Quartet: The most critical feature is the quartet appearing at ~5.25 ppm. If this peak is multiplet or absent, the bromination is incomplete or over-brominated.[1]

-

Coupling Constants: The Furan ring protons (H-3/H-4) exhibit a characteristic coupling constant (

Hz).[1]

C NMR (100 MHz,

)

-

Carbonyl (C=O): ~182 ppm.[1] (Slight upfield shift from precursor due to Br induction).

- -Carbon (C-Br): ~45.0 ppm.[1]

-

-Carbon (

-

Furan Carbons: ~158 ppm (C-5), ~150 ppm (C-2), ~122 ppm (C-3), ~109 ppm (C-4).[1]

B. Infrared (IR) Spectroscopy[1][7][8]

-

Carbonyl Stretch (

): The introduction of the electronegative bromine atom at the -

C-H Stretch: Weak aromatic stretches >3000 cm

(furan) and aliphatic stretches <3000 cm

C. Mass Spectrometry (GC-MS)[1][7]

Experimental Protocols

Synthesis of Reference Standard

Use this protocol to generate the compound for spectral validation.

Reagents:

-

1-(5-methyl-2-furyl)-1-propanone (10 mmol)[1]

-

Copper(II) Bromide (

) (20 mmol)[1] -

Ethyl Acetate / Chloroform (1:1 mix)[1]

Procedure:

-

Dissolution: Dissolve 1-(5-methyl-2-furyl)-1-propanone in 50 mL of solvent mixture in a round-bottom flask.

-

Addition: Add

in one portion. The solution will appear green/black.[1] -

Reflux: Heat to reflux with vigorous stirring for 3–5 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1] The starting material spot (

) should disappear, replaced by a slightly lower -

Workup: Cool to room temperature. Filter off the white

precipitate.[1] -

Purification: Wash the filtrate with cold water and brine. Dry over

and concentrate in vacuo. -

Isolation: The resulting oil is often pure enough for use.[1] If crystallization is required, use cold hexane.[1]

Why

Analytical Quality Control

When analyzing this compound, three specific degradation products must be monitored:

-

Dimerization:

-bromo ketones can dimerize to pyrazines if exposed to ammonia or amines during workup.[1] -

Hydrolysis: Exposure to moisture can convert the C-Br bond to a C-OH (

-hydroxy ketone), shifting the NMR quartet from 5.25 ppm to ~4.5 ppm.[1] -

Furan Ring Opening: Highly acidic conditions can cleave the furan ring, resulting in a complex aliphatic mixture (loss of aromatic signals in NMR).[1]

Stability Warning

Storage: Store at -20°C under Argon. The compound is light-sensitive and will darken (decompose) upon exposure to UV light, liberating HBr which autocatalyzes further decomposition.[1]

References

-

Precursor Characterization: NIST Mass Spectrometry Data Center.[1] "1-Propanone, 1-(5-methyl-2-furanyl)-."[1][3][4] NIST Chemistry WebBook, SRD 69. [Link][1][3]

-

Bromination Methodology: Wu, X., et al. "Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide."[1][5] Asian Journal of Chemistry, 2011.[1][5] [Link]

-

General

-Halogenation Shifts: Master Organic Chemistry. "Alpha Bromination of Ketones." [Link] -

Furan Ring Spectroscopic Data: Global Research Online. "Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives." International Journal of Pharmaceutical Sciences Review and Research, 2018.[1] [Link]

Safety and Handling Guide: 2-Bromo-1-(5-methyl-2-furyl)-1-propanone

Part 1: Executive Summary & Chemical Identity[1]

2-Bromo-1-(5-methyl-2-furyl)-1-propanone is a specialized

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a field-validated protocol for the safe synthesis, isolation, and handling of this compound.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 2-Bromo-1-(5-methyl-2-furyl)-1-propanone |

| Structure Class | |

| Parent Precursor | 1-(5-methyl-2-furyl)-1-propanone (CAS: 10599-69-6) |

| Molecular Formula | |

| Molecular Weight | ~231.09 g/mol |

| Physical State | Likely viscous oil or low-melting solid (based on congeners) |

| Key Hazard | Severe Lachrymator / Skin Corrosive / Alkylating Agent |

Part 2: Hazard Identification & Toxicology[1]

Mechanism of Toxicity

The danger of this compound lies in its electrophilicity. The carbon-bromine bond adjacent to the carbonyl group activates the

-

Lachrymatory Effect: Like bromoacetone and phenacyl bromide, this compound alkylates TRPA1 ion channels in sensory nerves, causing immediate, debilitating eye pain and tearing.

-

Skin/Tissue Damage: Direct contact results in alkylation of skin proteins, leading to delayed chemical burns that may not be immediately painful but result in deep tissue necrosis.

-

Sensitization: Furan rings can undergo metabolic activation (epoxidation), potentially leading to sensitization or mutagenic effects upon chronic exposure.

Stability & Reactivity Profile

-

Light Sensitivity: The furan ring is photosensitive. Exposure to UV/ambient light can induce polymerization or ring-opening oxidation.

-

Thermal Instability:

-Halo ketones can undergo autocatalytic decomposition at elevated temperatures, releasing hydrogen bromide (HBr) gas.

Part 3: Safe Handling & Containment Strategy

Engineering Controls

Never handle this compound on an open bench.

-

Primary Containment: All weighing, synthesis, and transfer operations must occur within a certified Chemical Fume Hood operating at a face velocity of 100 fpm.

-

Secondary Containment: Use spill trays for all reaction vessels.

-

Vapor Traps: If removing solvent via rotary evaporation, use a secondary cold trap to prevent lachrymatory vapors from entering the vacuum pump oil or exhaust system.

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Protocol | High-Risk Operations (Scale > 5g) |

| Hands | Double Nitrile Gloves (min 0.11 mm) | Silver Shield / Laminate Gloves (under nitrile) |

| Eyes | Chemical Goggles (tight-fitting) | Full Face Respirator or Goggles + Face Shield |

| Body | Lab Coat (Cotton/Poly) | Chemical Resistant Apron (Tyvek/PVC) |

| Respiratory | Hood Sash at working height | P100/OV Cartridge Respirator (if outside hood) |

Expert Insight: Standard nitrile gloves offer limited protection against organic halides. For prolonged handling or cleaning spills, Silver Shield laminate gloves are the only barrier that prevents rapid permeation.

Part 4: Experimental Protocols & Workflow

Synthesis & Isolation Workflow (Visualization)

The following diagram outlines the critical safety decision points during the synthesis and isolation of the target compound.

Figure 1: Safety-critical workflow for the synthesis and isolation of 2-Bromo-1-(5-methyl-2-furyl)-1-propanone.

Decontamination Solution (The "Killer" Mix)

To neutralize spills or clean glassware, prepare a specific nucleophilic decontamination solution that destroys the alkylating potential.

Recipe:

-

Component A: Sodium Thiosulfate or Sodium Bisulfite (saturated aqueous solution).

-

Component B: Ethanol (to solubilize the organic residue).

-

Ratio: 1:1 mixture of A and B.

Protocol:

-

Apply solution liberally to contaminated glassware or spill area.

-

Allow to sit for 30 minutes. The thiosulfate nucleophile attacks the

-carbon, displacing the bromine and forming a non-toxic water-soluble salt.

Part 5: Emergency Response Protocols

Spill Response Logic

If a spill occurs outside the fume hood (> 1 mL), evacuate the lab immediately due to lachrymatory risk.

Figure 2: Decision logic for spill response emphasizing respiratory protection.

First Aid

-

Eye Contact: DO NOT RUB. Irrigate immediately with water or saline for 15 minutes. The pain will be intense; manual eyelid retraction may be necessary. Seek medical attention immediately.

-

Skin Contact: Wash with soap and water.[1] Do not use ethanol on skin (it may enhance absorption). If burning persists, treat as a chemical burn.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required.[1] Monitor for delayed pulmonary edema.

Part 6: Storage & Disposal[2]

Storage Conditions

-

Temperature: Store at -20°C.

-

Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent oxidation of the furan ring.

-

Container: Amber glass vial with a Teflon-lined cap. Seal with Parafilm.

-

Labeling: Must be clearly labeled "LACHRYMATOR" and "STORE COLD".

Disposal

-

Segregation: Do not mix with strong bases (risk of polymerization) or oxidizers.

-

Pre-treatment: Quench all reaction mixtures with sodium bisulfite before adding to the organic waste stream to prevent downstream reactions in the waste drum.

References

-

National Institute of Standards and Technology (NIST). 1-Propanone, 1-(5-methyl-2-furanyl)- (Parent Compound Data). NIST Chemistry WebBook. [Link]

-

Brandeis University. Safety Operating Procedure: Lachrymators.[Link]

-

The Good Scents Company. 1-(5-methyl-2-furyl) propan-1-one (Precursor Properties).[Link]

Sources

Methodological & Application

using 2-Bromo-1-(5-methyl-2-furyl)-1-propanone in heterocyclic synthesis

Application Note: Heterocyclic Synthesis Using 2-Bromo-1-(5-methyl-2-furyl)-1-propanone

Executive Summary & Compound Profile

2-Bromo-1-(5-methyl-2-furyl)-1-propanone represents a specialized class of

This unique structure dictates specific reactivity patterns:

-

Electronic Effect: The 5-methylfuran ring is electron-donating, increasing the nucleophilicity of the carbonyl oxygen but also making the furan ring susceptible to acid-catalyzed ring opening or oxidative degradation.

-

Steric Effect: The

-methyl group (at the C2 position of the propanone chain) introduces steric hindrance not present in ethanone derivatives, influencing the kinetics of nucleophilic substitution (

Target Applications:

-

Hantzsch Thiazole Synthesis: Formation of 2,4,5-trisubstituted thiazoles.

-

Imidazo[1,2-a]pyridine Synthesis: Construction of fused bicyclic systems.

-

Pharmaceutical Relevance: Furan-containing heterocycles are pharmacophores in antimicrobial, anti-inflammatory, and kinase inhibitor discovery programs.

Core Reaction Pathways

The utility of this reagent hinges on its ability to react with 1,3-binucleophiles. The bromine atom acts as a leaving group, while the carbonyl carbon serves as an electrophilic trap for cyclization.

Pathway A: Hantzsch Thiazole Synthesis

Reaction with thiourea or thioamides yields 2-amino-4-(5-methylfuran-2-yl)-5-methylthiazole derivatives.[1] The presence of the

Pathway B: Imidazo[1,2-a]pyridine Synthesis

Condensation with 2-aminopyridine affords 2-(5-methylfuran-2-yl)-3-methylimidazo[1,2-a]pyridine.[1] This reaction typically proceeds via alkylation of the ring nitrogen followed by cyclization onto the exocyclic amino group.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(5-methylfuran-2-yl)-5-methylthiazole

Objective: To synthesize a highly substituted thiazole scaffold while preserving the acid-sensitive furan ring.

Reagents:

-

2-Bromo-1-(5-methyl-2-furyl)-1-propanone (1.0 equiv)[1]

-

Thiourea (1.1 equiv)

-

Ethanol (Absolute, 10 mL/mmol)

-

Sodium Acetate (1.2 equiv, optional buffer)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Bromo-1-(5-methyl-2-furyl)-1-propanone (10 mmol) in absolute ethanol (100 mL).

-

Note: The solution may appear slightly yellow. If dark, the starting material may have degraded; repurify via column chromatography if necessary.

-

-

Addition: Add thiourea (11 mmol, 0.84 g) in a single portion.

-

Optimization: For acid-sensitive substrates, add Sodium Acetate (12 mmol) at this stage to buffer the HBr generated during the reaction, preventing furan ring degradation.

-

-

Reflux: Heat the mixture to reflux (

) with vigorous stirring. Monitor via TLC (System: Hexane/EtOAc 3:1).-

Observation: The reaction typically completes within 2–4 hours. A precipitate (thiazole hydrobromide salt) may form.

-

-

Workup:

-

Purification:

-

Wash combined organics with brine, dry over anhydrous Na

SO -

Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-30% EtOAc in Hexane).

-

Yield Expectation: 75–85% Key Characterization:

-

H NMR: Look for the disappearance of the methine quartet (

Protocol 2: Synthesis of 2-(5-methylfuran-2-yl)-3-methylimidazo[1,2-a]pyridine

Objective: To form a fused bicyclic system. The

Reagents:

-

2-Bromo-1-(5-methyl-2-furyl)-1-propanone (1.0 equiv)[1]

-

2-Aminopyridine (1.0 equiv)[1]

-

Ethanol (reflux) or DMF (

) -

NaHCO

(solid, 2.0 equiv)

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 2-Aminopyridine (10 mmol) and 2-Bromo-1-(5-methyl-2-furyl)-1-propanone (10 mmol) in Ethanol (50 mL).

-

Cyclization: Heat to reflux for 6–8 hours.

-

Mechanistic Insight: The initial step is the N-alkylation of the pyridine ring nitrogen, forming a pyridinium salt intermediate. Subsequent intramolecular nucleophilic attack by the exocyclic amine onto the carbonyl carbon closes the imidazole ring.

-

-

Base Treatment: Unlike the Hantzsch synthesis, this reaction often requires stronger buffering or a post-reaction base wash to ensure free-basing of the imidazopyridine.

-

Procedure: After cooling, pour the mixture into ice-water (200 mL) containing NaHCO

.

-

-

Isolation: Collect the solid precipitate by filtration. Wash with cold water and diethyl ether.

-

Purification: Recrystallization from acetonitrile is often effective for these fused systems.

Critical Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Darkening/Tarring | Acid-catalyzed polymerization of the furan ring.[1] | Add NaOAc or NaHCO |

| Low Yield | Steric hindrance of the secondary bromide ( | Increase reaction time or switch solvent to DMF/1,4-Dioxane to raise temperature (max |

| Incomplete Conversion | Hydrolysis of the | Ensure all solvents are anhydrous.[1] Store the starting bromide in a desiccator. |

| Lachrymatory Effect | Volatility of the | Handle all solids and solutions in a well-ventilated fume hood.[1] |

Mechanistic Visualization

The following diagrams illustrate the reaction pathways and the specific Hantzsch mechanism, highlighting the fate of the 5-methylfuran and propanone-methyl groups.

Caption: Divergent synthesis pathways for 2-Bromo-1-(5-methyl-2-furyl)-1-propanone.

Caption: Step-wise mechanism of the Hantzsch Thiazole Synthesis.

References

-

BenchChem. (2025).[1][2] Synthesis of 5-(Furan-2-yl)thiazole: A Detailed Protocol for Researchers. Retrieved from .

-

Eftekhari-Sis, B., et al. (2013).

-Haloketones as versatile precursors in the synthesis of heterocyclic compounds. Chemical Reviews. (General reactivity of -

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 329821338: 2-Bromo-2-methyl-1-(5-methyl-2-furyl)-1-propanone.[1] Retrieved from .

-

Sigma-Aldrich. (2025).[1] Product Specification: 2-Bromo-1-(5-methyl-2-furyl)-1-propanone derivatives. Retrieved from .[1]

-

Potts, K. T., & Burton, R. K. (1977). 1,2,4-Triazoles.[5] XIX. The reaction of

-bromoketones with thiourea.[1][6] Journal of Organic Chemistry. (Mechanistic foundation for Hantzsch synthesis).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Furan Functional Core: A Bio-Inspired Revolution in Materials Science

The relentless pursuit of advanced materials with tailored functionalities and a sustainable footprint has led researchers to a versatile and renewable chemical scaffold: the furan ring. Derived from abundant, non-food biomass, furan-containing compounds are at the forefront of a green revolution in materials science.[1][2][3][4] Their unique electronic and structural characteristics, particularly the diene nature of the furan ring, unlock a vast design space for creating next-generation polymers, composites, and electronic devices.[5][6]

This technical guide offers an in-depth exploration of the diverse applications of furan-based compounds in materials science. We will delve into the causality behind experimental choices, provide detailed protocols for the synthesis of cutting-edge furan-based materials, and present a forward-looking perspective on this exciting and rapidly evolving field.

Sustainable Thermoplastics: The Rise of Poly(ethylene furanoate) (PEF)

The most prominent application of furan derivatives in materials science is in the development of sustainable polymers.[1] One of the most notable examples is the production of polyesters using 2,5-furandicarboxylic acid (FDCA).[1] FDCA, a bio-based monomer, can replace the petroleum-derived terephthalic acid in the synthesis of polyethylene furanoate (PEF).[1] This bio-based polyester exhibits superior gas barrier properties, making it an excellent candidate for packaging applications.[1][7][8] Furthermore, PEF is fully recyclable and can be biodegradable under specific conditions, which enhances its environmental appeal.[1][9]

Key Advantages of PEF over traditional PET:

-

Renewable Sourcing: PEF is derived from C6 sugars found in biomass, reducing our dependence on finite fossil fuels.[9][10]

-

Superior Barrier Properties: PEF demonstrates a significantly lower permeability to gases like oxygen and carbon dioxide compared to PET, which can extend the shelf life of packaged goods.[3][7][8]

-

Enhanced Thermal Stability: PEF possesses a higher glass transition temperature than PET, allowing for applications at elevated temperatures.[7][9]

-

Improved Mechanical Properties: PEF exhibits a higher tensile modulus, indicating greater stiffness and strength.[7][9]

Comparative Properties of PEF and PET

| Property | Poly(ethylene furanoate) (PEF) | Poly(ethylene terephthalate) (PET) |

| Oxygen Barrier | ~10 times better than PET[8] | Baseline |

| Carbon Dioxide Barrier | ~5 times better than PET[8] | Baseline |

| Water Vapor Barrier | ~2 times better than PET[7] | Baseline |

| Glass Transition Temp. (Tg) | ~75-85°C[9] | ~70°C[7] |

| Tensile Modulus | ~1.6 times higher than PET[7] | Baseline |

| Melt Temperature (Tm) | ~210-215°C[7][9] | ~250-260°C[7] |

Protocol: Synthesis of 2,5-Furandicarboxylic Acid (FDCA)

The synthesis of the key furan monomer, FDCA, typically involves the oxidation of 5-hydroxymethylfurfural (HMF), which is itself derived from the dehydration of C6 sugars.[11]

Step 1: Dehydration of Fructose to HMF (Conceptual) Fructose is heated in the presence of an acid catalyst (e.g., a solid acid catalyst) in a suitable solvent system (e.g., a biphasic system of water and an organic solvent) to promote the dehydration reaction and continuous extraction of HMF to prevent its rehydration and degradation.

Step 2: Catalytic Oxidation of HMF to FDCA The most common and efficient method for synthesizing FDCA from lignocellulosic biomass is the catalytic oxidation of HMF.[12] Various catalytic systems, including those based on noble metals (e.g., Pt, Pd) and non-noble transition metals, can be employed.[13] The reaction is typically carried out in an aqueous alkaline solution with an oxygen or air feed.

Dynamic and Self-Healing Materials: The Power of Diels-Alder Chemistry

The furan ring's ability to act as a diene in the thermally reversible Diels-Alder reaction is a cornerstone for the development of smart, dynamic polymers.[5][14] This [4+2] cycloaddition reaction, typically between a furan moiety (diene) and a maleimide moiety (dienophile), forms a thermally reversible covalent bond.[14][15] When subjected to heat, the retro-Diels-Alder reaction occurs, breaking the crosslinks and allowing the material to flow or be remolded. Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, restoring the material's properties.[5][15][16] This remarkable characteristic is harnessed to create self-healing polymers and recyclable thermosets known as vitrimers.[17][18]

The Furan-Maleimide Diels-Alder Reaction

The reaction between a furan and a maleimide forms a Diels-Alder adduct. This reaction is reversible and temperature-dependent.[5] At lower temperatures, the equilibrium favors the formation of the adduct (crosslinked state). At elevated temperatures (typically above 100-120°C), the equilibrium shifts towards the starting furan and maleimide (de-crosslinked state).[5][15][16]

Caption: Reversible Furan-Maleimide Diels-Alder Reaction.

This reversible crosslinking enables a range of applications:

-

Self-Healing Materials: Microcracks or damage can be repaired by heating the material, which triggers the retro-Diels-Alder reaction, allowing the polymer chains to flow and rebond upon cooling.[14][16]

-

Recyclable Thermosets (Vitrimers): Unlike traditional thermosets, furan-maleimide based networks can be reprocessed and reshaped multiple times, contributing to a circular materials economy.[17][18]

-

Malleable Composites: Furan-based vitrimers can be used as matrices in fiber-reinforced composites, allowing for the reshaping and recycling of these high-performance materials.[17][19]

Protocol: Synthesis of a Self-Healing Furan-Maleimide Polymer Network

This protocol outlines the general steps for creating a self-healing polymer network based on furan-maleimide chemistry.

Step 1: Synthesis of a Furan-Functionalized Prepolymer A linear polymer with pendant furan groups is synthesized. This can be achieved by, for example, the copolymerization of a furan-containing monomer (e.g., furfuryl methacrylate) with other suitable monomers.

Step 2: Synthesis of a Bismaleimide Crosslinker A molecule containing two maleimide groups is used as the crosslinker. Various bismaleimides with different spacer lengths and flexibilities are commercially available or can be synthesized to tune the final properties of the network.[16]

Step 3: Crosslinking via Diels-Alder Reaction The furan-functionalized prepolymer and the bismaleimide crosslinker are dissolved in a suitable solvent. The solution is then heated to a moderate temperature (e.g., 60-80°C) to facilitate the Diels-Alder reaction and form the crosslinked network. The solvent is subsequently removed under vacuum.

Step 4: Healing Procedure To demonstrate self-healing, a crack is introduced into the cured polymer. The damaged sample is then heated to a temperature that induces the retro-Diels-Alder reaction (e.g., 120-150°C) for a specific duration, allowing the furan and maleimide groups to disconnect. The sample is then cooled to a lower temperature (e.g., 80-90°C) to allow the forward Diels-Alder reaction to reform the crosslinks and heal the crack.[5]

High-Performance Thermosets and Composites

Furan-based resins, primarily derived from furfuryl alcohol, are well-established thermosetting polymers with a long history of use in demanding applications.[20][21] These resins are known for their excellent thermal stability, chemical resistance, and inherent flame retardancy.[6][21]

Key Properties and Applications of Furan Resins:

-

High-Temperature Resistance: Cured furan resins can withstand continuous use at elevated temperatures.[21]

-

Chemical Inertness: They exhibit strong resistance to a wide range of chemicals, including strong acids and bases.[21]

-

Low Flammability: Furan resins have low smoke emission and good flame-retardant properties.[21]

-

Composite Matrices: Due to their robust properties, furan resins are excellent matrices for fiber-reinforced composites, finding use in aerospace, automotive, and construction industries.[20][22]

-

Foundry Binders: They are widely used as binders for sand molds and cores in the foundry industry.[21]

Experimental Workflow: Fabrication of a Furan-Based Composite

Caption: Workflow for Furan-Based Composite Fabrication.

Advanced Materials for Organic Electronics

The conjugated nature of the furan ring makes it an attractive building block for organic electronic materials.[23] Furan derivatives are being explored as components in organic semiconductors for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[24][25]

Advantages of Furan in Organic Electronics:

-

Tunable Electronic Properties: The electronic properties of furan-based materials can be tuned through chemical modification of the furan ring and by copolymerization with other aromatic units.

-

Good Solubility and Processability: Furan-containing polymers often exhibit good solubility in organic solvents, facilitating their processing from solution.[24]

-

Renewable Source: The potential to derive these materials from biomass offers a sustainable alternative to silicon-based electronics.[23]

Recent research has shown that incorporating furan heterocycles into conjugated polymer backbones can be advantageous for photovoltaic device performance.[26] While thiophene has been the dominant heterocycle in this field, furan is emerging as a viable, bio-renewable alternative with comparable electronic properties.[25][26]

Conclusion

Furan-containing compounds represent a paradigm shift in materials science, offering a sustainable and highly versatile platform for the development of advanced materials. From recyclable plastics and self-healing polymers to high-performance composites and next-generation electronics, the applications of furan chemistry are vast and continue to expand. As research intensifies and production processes become more scalable and cost-effective, furan-based materials are poised to play an increasingly critical role in building a more sustainable and technologically advanced future.[1][27]

References

- Patsnap Eureka. (2025, July 3). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers.

- DR-NTU.

- High-Performance Recyclable Furan-based Epoxy Resin and Its Carbon Fiber Composites with Dense Hydrogen Bonding. (2024, January 1). Chinese Journal of Chemistry.

- Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furano

- Self-healing bio-based furan polymers cross-linked with various bis-maleimides. (2025, August 6).

- Self-healable functional polymers based on Diels–Alder 'click chemistry' involving substituted furan and triazolinedione derivatives: a simple and very fast approach. RSC Publishing.

- Self-healing polymers based on thermally reversible Diels–Alder chemistry. ScienceDirect.

- Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applic

- A Perspective on PEF Synthesis, Properties, and End-Life. (2020, July 30). Frontiers.

- Synthesis of 2,5-Furandicarboxylic Acid. (2022, July 18). Encyclopedia.pub.

- Exploring the World of Bio-Based Furan M

- Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023, February 16). MDPI.

- Furan–Urethane Monomers for Self-Healing Polyurethanes. (2025, July 16). MDPI.

- Polyethylene Furanoate (PEF) Production from FDCA and Ethylene Glycol. (2025, July 31). BioBiz.

- The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. SciELO.

- Furan Polymers: St

- Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. (2021, September 15). PubMed.

- Chemical Transformations of Biomass-Derived C6-Furanic Platform Chemicals for Sustainable Energy Research, Materials Science, and Synthetic Building Blocks. (2021, November 17). ACS Sustainable Chemistry & Engineering.

- comparing the properties of thiophene versus furan derivatives in m

- Application of novel furan resins in composites. Semantic Scholar.

- Furan/maleimide adduct formation through Diels-Alder reaction (two possible stereoisomers are formed).

- Polyethylene furanoate (PEF) and its synthesis via ring-opening...

- High-Performance Recyclable Furan-based Epoxy Resin and Its Carbon Fiber Composites with Dense Hydrogen Bonding. Semantic Scholar.

- Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. (2023, February 22). MDPI.

- Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. (2024, July 4). ACS Omega.

- Incorporation of Furan into Low Band-Gap Polymers for Efficient Solar Cells. Berkeley Lab Intellectual Property Office.

- Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes. Green Chemistry (RSC Publishing).

- Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability. (2024, November 20).

- Furan‐Based Copolyesters from Renewable Resources: Enzym

- Furan resin based lightweight high performance novel biocomposite material. (2020, May 20). Högskolan i Borås.

- Polyethylene Furanoate (PEF) Material Guide: Bio-based Polymer. (2021, February 19). SpecialChem.

- Steering the Mechanism of the Furan-Maleimide Retro-Diels- Alder Reaction to a Sequential P

- A bio-based intrinsically flame-retardant epoxy vitrimer from furan derivatives and its application in recyclable carbon fiber composites. (2022, November 20).

- Impact of Furan Substitution on the Optoelectronic Properties of Biphenylyl/Thiophene Derivatives for Light-Emitting Transistors. (2022, January 20). The Journal of Physical Chemistry A.

- 2,5-Furandicarboxylic acid. Wikipedia.

- The Origin furanics platform.

- Furan resin. Wikipedia.

- High-Performance Recyclable Furan-based Epoxy Resin and Its Carbon Fiber Composites with Dense Hydrogen Bonding. (2025, December 4).

- Biobased vitrimers: towards sustainability and circularity. (2025, January 6).

- Preparation and Characterization of Furan–Matrix Composites Blended with Modified Hollow Glass Microsphere. (2020, July 1). MDPI.

- Sustainable Production of 2,5-Furandicarboxylic Acid via Nickel-Based Heterogeneous Catalysis from 5-Hydroxymethylfurfural. (2025, June 26). MDPI.

- Synthesis of biochemical 2,5‐furandicarboxylic acid (FDCA)

- Recent advances in the development of green furan ring-containing polymeric materials based on renewable plant biomass. (2022, December 23). Chemical Society Reviews (RSC Publishing).

- Applications of furan and its deriv

- IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. (2017, January 31). Zenodo.

- Synthesis and Applications of Furan and its Deriv

Sources

- 1. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]

- 2. Self-healable functional polymers based on Diels–Alder ‘click chemistry’ involving substituted furan and triazolinedione derivatives: a simple and very fast approach - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. biofuranchem.com [biofuranchem.com]

- 4. Recent advances in the development of green furan ring-containing polymeric materials based on renewable plant biomass - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. scielo.br [scielo.br]

- 6. Furan resin based lightweight high performance novel biocomposite material - University of Borås [hb.se]

- 7. mdpi.com [mdpi.com]

- 8. Polyethylene Furanoate (PEF) Production from FDCA and Ethylene Glycol - BioBiz [biobiz.in]

- 9. Frontiers | A Perspective on PEF Synthesis, Properties, and End-Life [frontiersin.org]

- 10. specialchem.com [specialchem.com]

- 11. mdpi.com [mdpi.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Self-healing polymers based on thermally reversible Diels–Alder chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. High-Performance Recyclable Furan-based Epoxy Resin and Its Carbon Fiber Composites with Dense Hydrogen Bonding [cjps.org]

- 18. Biobased vitrimers: towards sustainability and circularity - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05967K [pubs.rsc.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Furan resin - Wikipedia [en.wikipedia.org]

- 22. Preparation and Characterization of Furan–Matrix Composites Blended with Modified Hollow Glass Microsphere [mdpi.com]

- 23. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 24. Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. ipo.lbl.gov [ipo.lbl.gov]

- 27. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-1-(5-methyl-2-furyl)-1-propanone

Topic: Degradation Pathways & Stability Management

Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists Status: Active | Version: 2.4

Executive Technical Summary

Compound Identity: 2-Bromo-1-(5-methyl-2-furyl)-1-propanone

Chemical Class:

This compound represents a "perfect storm" of reactivity, combining an electron-rich, acid-sensitive furan ring with a highly electrophilic, photolabile

This guide deconstructs the three primary degradation vectors: Photolytic Cleavage , Nucleophilic Hydrolysis , and Oxidative Ring Opening .

Critical Degradation Pathways

Pathway A: Photolytic Dehalogenation (The "Light" Vector)

Mechanism: Homolytic Cleavage

Under UV or visible light (blue spectrum), the

-

Outcome: The radicals abstract hydrogen from solvents or impurities, leading to the de-brominated byproduct (1-(5-methyl-2-furyl)-1-propanone) and HBr. The HBr then autocatalytically destroys the furan ring (see Pathway C).

Pathway B: Nucleophilic Hydrolysis ( )

Mechanism: Bimolecular Nucleophilic Substitution

The

-

Outcome: Formation of the

-hydroxy ketone and HBr.[1] -

Secondary Risk: In alkaline media, this can progress to epoxy-ether formation or Favorskii-type rearrangements, though the latter is less favored in this specific structure.

Pathway C: Acid-Catalyzed Polymerization (The "Black Tar" Vector)

Mechanism: Electrophilic Aromatic Substitution / Resinification Furan rings are notoriously unstable in acidic environments. The degradation products from Pathways A and B release HBr . This acid protonates the furan ring (often at C3 or C4), disrupting aromaticity and creating an electrophile that attacks other furan molecules.

-

Outcome: Rapid formation of dark, insoluble polymeric tars (humins). This is the most common mode of gross sample failure.

Pathway Visualization (Interactive Map)

The following diagram illustrates the cascade of degradation. Note how Pathway A and Pathway B feed into Pathway C by generating HBr.

Caption: Mechanistic cascade showing how photolysis and hydrolysis generate HBr, triggering the fatal acid-catalyzed polymerization of the furan ring.

Troubleshooting & Diagnostics (Q&A)

Q1: My sample has turned from a yellow solid to a black, gummy oil. Can I salvage it?

Diagnosis: Acid-Catalyzed Polymerization (Pathway C). You likely exposed the compound to moisture or light, generating trace HBr, which initiated an autocatalytic destruction of the furan ring.

-

Solution: Do not attempt to distill. The tar is polymeric.

-

Salvage Protocol: If significant starting material remains (check TLC/HPLC), dissolve in

, wash immediately with cold saturated -

Prevention: Store over activated molecular sieves (3Å) and include a packet of solid

in the secondary container to scavenge acid vapors.

Q2: I see a new peak at RRT 0.65 in my HPLC chromatogram. What is it?

Diagnosis:

-

Verification: Check the Mass Spectrum. The parent ion (

) will decrease by roughly 62-64 Da (loss of Br [79/81] + gain of OH [17]), and the characteristic 1:1 isotopic bromine pattern will disappear. -

Fix: Ensure your HPLC solvents are not acidic. Use neutral buffers. If the peak appears during synthesis, ensure solvents are anhydrous.

Q3: Why is the material lachrymatory (causing eye irritation) even when solid?

Diagnosis: Sublimation & Potency.

-

Safety Protocol: Always handle in a fume hood. Double-glove (Nitrile). If weighing on an open balance, the micro-currents can carry particles. Use a closed weighing vessel.

Standardized Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this to validate your analytical method's specificity.

| Stress Condition | Reagent/Condition | Duration | Expected Degradant |

| Acid Hydrolysis | 0.1 N HCl, Ambient Temp | 1-4 Hours | Polymer/Tar (Black ppt) |

| Base Hydrolysis | 0.1 N NaOH, 0°C | 10 Mins | |

| Oxidation | 3% | 1 Hour | 1,4-Dicarbonyls (Ring open) |

| Photolysis | UV (254 nm) or Daylight | 24 Hours | De-brominated analog |

Protocol B: Storage & Handling

-

Temperature: -20°C (Critical).

-

Atmosphere: Argon or Nitrogen flush required.

-

Container: Amber glass (Light protection) with Teflon-lined cap.

-

Stabilizer: Store with a small sachet of anhydrous Sodium Carbonate (

) in the outer secondary container to absorb any evolved HBr.

Troubleshooting Logic Flow

Use this decision tree to resolve purity issues in real-time.

Caption: Diagnostic logic for identifying the root cause of degradation based on visual and analytical cues.

References

- Reactivity of -Haloketones: Verkruijsse, H. D., & Brandsma, L. (1986). Preparative Polar Organometallic Chemistry. Springer. (Detailed mechanisms on nucleophilic substitution of -halo carbonyls). Mechanism of Photolysis: Turro, N. J. (1991). Modern Molecular Photochemistry. University Science Books. (Explains the radical cleavage of C-Br bonds).

-

Furan Ring Stability

- Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing.

-

Oxidative Degradation: Merino, P. (2011). "Oxidation of Furan Derivatives." Science of Synthesis.

-

Specific Analog Data

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for 2-Bromo-1-(2-furyl)-1-propanone. (Provides physical property baselines for the non-methylated analog).

-

- Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Bromo-1-(5-methyl-2-furyl)-1-propanone

Welcome to the technical support center for the synthesis of 2-Bromo-1-(5-methyl-2-furyl)-1-propanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial chemical transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and achieve high-yield, high-purity outcomes.

Core Reaction Principles: The Acid-Catalyzed α-Bromination

The synthesis of 2-Bromo-1-(5-methyl-2-furyl)-1-propanone from its ketone precursor, 1-(5-methyl-2-furyl)-1-propanone, is a classic example of an acid-catalyzed α-halogenation.[1][2] Understanding this mechanism is fundamental to controlling the reaction's selectivity and efficiency.

The reaction proceeds in several key stages:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2]

-

Enol Formation: A base (often the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This is the rate-determining step and results in the formation of a nucleophilic enol intermediate.[3]

-

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine source (like Br₂).[1][4]

-

Deprotonation: The intermediate loses a proton to regenerate the carbonyl and the acid catalyst, yielding the final α-bromo ketone product.[2]

Acid catalysis is crucial because it promotes the formation of the enol, which is the reactive nucleophile.[1][5] Furthermore, under acidic conditions, the reaction typically stops after a single bromination, as the electron-withdrawing bromine atom deactivates the product towards further enolization.[6]

Caption: Acid-catalyzed α-bromination mechanism.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis.

Q1: Which brominating agent should I use: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?

A1: The choice of brominating agent is critical and depends on your specific experimental goals and constraints.

-

Elemental Bromine (Br₂): This is the most common and cost-effective reagent for acid-catalyzed α-bromination.[7][8] It is highly reactive and typically used in a solvent like acetic acid, which also serves as the acid catalyst.[1][7] However, Br₂ is highly corrosive, toxic, and generates HBr as a byproduct, which can contribute to side reactions if not controlled.

-

N-Bromosuccinimide (NBS): NBS is a solid, making it easier and safer to handle than liquid bromine. It serves as a source of electrophilic bromine and is often used for radical bromination, but it is also effective for α-bromination of ketones, sometimes with a radical initiator or acid catalyst.[1] For your specific substrate, which contains a sensitive furan ring, NBS might offer milder reaction conditions. However, studies on the bromination of 2-acetyl-5-methylfuran (a similar compound) with NBS have shown that it can lead to mixtures of products, including bromination on the furan's methyl group, especially if radical pathways are initiated.[9]

Recommendation: Start with elemental bromine in a suitable solvent like acetic acid or methanol, as this is a well-established method for α-bromination of ketones.[4][10] If selectivity issues arise, exploring alternative reagents may be necessary.

| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Physical State | Fuming liquid | Crystalline solid |

| Primary Use Case | Electrophilic bromination | Allylic/Benzylic bromination, can be used for α-bromination |

| Byproducts | HBr | Succinimide |

| Handling | Requires high caution (corrosive, toxic) | Easier and safer to handle |

| Selectivity | Good for α-position in acid; can cause ring bromination | Can lead to radical side reactions (e.g., on methyl group)[9] |

Q2: My reaction is turning black, and the yield is very low. What's causing this polymerization/degradation?

A2: The furan nucleus is highly sensitive to strong acids and oxidizing conditions, which can lead to polymerization or ring-opening reactions.[11] The HBr generated as a byproduct during bromination with Br₂ significantly increases the acidity of the reaction mixture, which can catalyze the degradation of your starting material and product.

Solutions:

-

Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the bromine addition to minimize the rate of degradation reactions.[10]

-

Slow Addition: Add the bromine dropwise to the ketone solution. This keeps the instantaneous concentration of both Br₂ and the byproduct HBr low, mitigating side reactions.[12]

-

Solvent Choice: Using a solvent like methanol can sometimes buffer the reaction, but be aware it can also lead to the formation of α-bromo ketal intermediates that require a hydrolysis step during workup.[10]

-

Reaction Time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to prevent the product from degrading under the harsh conditions.

Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?

A3: Besides the desired product, several side products can form, complicating purification.

-

Ring Bromination: The furan ring is electron-rich and susceptible to electrophilic aromatic substitution.[11] Bromination can occur at the C4 position of the furan ring.

-

Methyl Group Bromination: While less common under ionic conditions, radical bromination of the methyl group on the furan ring can occur, especially if the reaction is exposed to light or if NBS is used without careful control.[9]

-

Polybromination: Although acid catalysis generally disfavors polyhalogenation, adding excess bromine or running the reaction for too long can lead to the formation of a dibrominated product at the α-position.[6]

Caption: Potential reaction pathways and products.

Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues.

Caption: Troubleshooting workflow for synthesis optimization.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. All operations involving bromine should be conducted in a well-ventilated chemical fume hood.

Materials:

-

1-(5-methyl-2-furyl)-1-propanone (1.0 eq)

-

Bromine (1.05 eq)

-

Methanol (as solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(5-methyl-2-furyl)-1-propanone (1.0 eq) in methanol (approx. 0.2-0.5 M concentration). Cool the flask to 0 °C in an ice-water bath.

-

Bromine Addition: Slowly add bromine (1.05 eq) to the stirred solution dropwise over 30-60 minutes. Maintain the internal temperature below 10 °C. The deep red-brown color of bromine should dissipate as it reacts. If the color persists, slow the addition rate.[10]

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the starting ketone.

-

Quenching: Once the reaction is complete, carefully quench the excess bromine by adding saturated sodium thiosulfate solution dropwise until the orange/yellow color disappears.

-

Workup - Hydrolysis: Add water to the reaction mixture. This step is crucial for hydrolyzing any α-bromo dimethyl ketal that may have formed in the methanol solvent.[10] Stir vigorously for 15-30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize HBr), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often an oil. Purify via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure 2-Bromo-1-(5-methyl-2-furyl)-1-propanone.

Safety Precautions

-

Bromine (Br₂): Is extremely toxic, corrosive, and causes severe burns. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.

-

α-Bromo Ketones: This class of compounds are often lachrymators (tear-producing) and skin irritants. Handle the product with care in a well-ventilated area.

-

Quenching: The quenching of bromine with sodium thiosulfate can be exothermic. Perform this step slowly and with cooling if necessary.

This guide provides a comprehensive framework for optimizing the synthesis of 2-Bromo-1-(5-methyl-2-furyl)-1-propanone. By understanding the reaction mechanism and potential pitfalls, researchers can systematically troubleshoot their experiments to achieve reliable and high-quality results.

References

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

-

Filo. (2025, October 3). Explain acid-catalyzed halogenation of ketones. Retrieved from [Link]

-

University of Bath. (n.d.). Halogenation. Retrieved from [Link]

-

Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep. Retrieved from [Link]

-

An efficient solvent-free selective bromination of ketones by H2O2-HBr. (2011, July 15). SpringerLink. Retrieved from [Link]

-

D'hooghe, M., & Telvekar, V. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3588. Retrieved from [Link]

-

Pearson+. (n.d.). Propose mechanisms for the following reactions.(e) | Study Prep. Retrieved from [Link]

-

BYU-Idaho Academic Support. (2019, July 30). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

D'hooghe, M., & Telvekar, V. (2022). Synthetic Access to Aromatic α-Haloketones. MDPI. Retrieved from [Link]

-

Nieuwland, P. J., et al. (2010). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Organic Process Research & Development, 14(5), 1133-1139. Retrieved from [Link]

-

Novitskii, K. Y., et al. (1970). BROMINATION OF 2-ACETYL-5-METHYLFURAN. Chemistry of Heterocyclic Compounds, 6(4), 382-383. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

Gaudry, M., & Marquet, A. (1988). 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses, 6, 193. Retrieved from [Link]

- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Moody, C. J. (n.d.). Heterocyclic Chemistry. University of Leeds. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Explain acid-catalyzed halogenation of ketones | Filo [askfilo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Halogenation [almerja.com]

- 5. echemi.com [echemi.com]

- 6. youtube.com [youtube.com]

- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. BROMINATION OF 2-ACETYL-5-METHYLFURAN | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 12. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-1-(5-methyl-2-furyl)-1-propanone

This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for 2-Bromo-1-(5-methyl-2-furyl)-1-propanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and defensible analytical approach. We will explore the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms, detailing the nuanced information each technique provides.

The Analyte: Understanding 2-Bromo-1-(5-methyl-2-furyl)-1-propanone

2-Bromo-1-(5-methyl-2-furyl)-1-propanone is an alpha-bromoketone derivative of a furanic compound. Its analysis is critical in contexts such as synthetic chemistry quality control, impurity profiling in pharmaceutical manufacturing, and the monitoring of potential food contaminants or environmental pollutants. The presence of a bromine atom, a furan ring, and a ketone functional group dictates its behavior in a mass spectrometer.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₉BrO₂

-

Monoisotopic Mass: 215.9837 Da

-

Key Structural Features: A furan ring, a ketone group, and an alpha-bromine. The bromine atom is a crucial isotopic marker, with two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which will produce a characteristic M and M+2 isotopic pattern in the mass spectrum for any bromine-containing fragment.[1]

The volatility of this compound makes it a candidate for GC-MS analysis; however, the potential for thermal degradation, a known issue with some brominated compounds and furans, necessitates a careful evaluation and comparison with the milder conditions of LC-MS.[2]

Analytical Platforms: A Head-to-Head Comparison

The choice between GC-MS and LC-MS is fundamental and depends entirely on the analytical goal. Do you require detailed structural elucidation, or is sensitive quantification of the intact molecule paramount?

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Primary Application | Structural identification of unknown volatile compounds. | Quantification of less volatile or thermally labile compounds in complex matrices. |

| Ionization Principle | "Hard" ionization (Electron Ionization) for fragmentation or "soft" ionization (Chemical Ionization).[3][4] | "Soft" ionization (e.g., Electrospray Ionization) to preserve the molecular ion.[3][5] |

| Information Yield | Rich fragmentation pattern provides a structural "fingerprint". | Primarily yields molecular weight information.[6] |

| Sample Requirement | Must be volatile and thermally stable.[4][6] | Soluble in a suitable liquid mobile phase; thermal stability is less critical.[7] |

| Pros for this Analyte | Excellent chromatographic separation of isomers. EI provides a detailed, reproducible spectrum for library matching. | Avoids potential thermal degradation. High sensitivity for quantitative analysis using MRM.[8] |

| Cons for this Analyte | The molecular ion may be weak or absent in EI mode.[9] Potential for on-column or injector-port degradation.[2] | Provides minimal structural information from a single-stage MS analysis. |

Deep Dive: GC-MS for Structural Elucidation

GC-MS is the premier choice for identifying unknown compounds like 2-Bromo-1-(5-methyl-2-furyl)-1-propanone, primarily through the use of Electron Ionization (EI).

The Power of Electron Ionization (EI)

EI is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the analyte molecule.[4][10] This process is energetic enough to not only remove an electron, creating a molecular ion (M⁺˙), but also to induce extensive and reproducible fragmentation.[11] The resulting mass spectrum is a unique fingerprint of the molecule's structure.

A critical feature in the EI mass spectrum of our analyte will be the isotopic signature of bromine. The molecular ion, if observed, will appear as two peaks of nearly equal intensity at m/z 216 and 218.[1] The same pattern will be observed for any fragment that retains the bromine atom.

Predicted EI Fragmentation Pathway

The fragmentation of the molecular ion is governed by the relative stability of the resulting carbocations and radicals. The most likely cleavage points are the bonds adjacent to the carbonyl group (alpha-cleavage) and the furan ring.

Experimental Protocol: GC-MS (EI Mode)

This protocol is designed to achieve good chromatographic resolution and generate a robust fragmentation pattern.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane.

-

GC System:

-

Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 ratio) at 250°C to ensure rapid volatilization while minimizing thermal stress.

-

Column: A mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS or equivalent, is recommended for good separation of potential isomers or impurities.[12]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

-

MS System:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 350 to capture all relevant fragments and the molecular ion region.

-

Alternative: Chemical Ionization (CI) for Molecular Weight Confirmation

If the molecular ion is absent under EI conditions, a softer ionization technique like Chemical Ionization (CI) can be employed.[3] In CI, a reagent gas (e.g., methane) is ionized, which in turn gently protonates the analyte. This results in an abundant [M+H]⁺ ion (at m/z 217/219), confirming the molecular weight with minimal fragmentation.[4]

Deep Dive: LC-MS for Sensitive Quantification

For applications requiring high sensitivity and throughput, such as monitoring trace levels in biological or environmental samples, LC-MS is the superior platform. This is especially true if the analyte exhibits thermal lability.

The Gentle Approach of Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a liquid phase at atmospheric pressure.[5] It is ideal for polar and semi-polar compounds and typically produces protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ with very little fragmentation.[6] This concentrates the ion current into a single m/z value, maximizing sensitivity. For 2-Bromo-1-(5-methyl-2-furyl)-1-propanone, ESI in positive ion mode would be the method of choice.

Experimental Protocol: LC-MS/MS (ESI-MRM Mode)

This protocol is optimized for the sensitive quantification of the target analyte using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[8][13]

-

Sample Preparation: Sample extracts are typically prepared using liquid-liquid extraction or solid-phase extraction (SPE) to remove matrix interferences.[14] The final extract is dissolved in the initial mobile phase composition.

-

LC System:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from polar interferences.[15]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

-

Gradient: A typical gradient would start at 95% A, ramping to 95% B over 5-7 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS System (Triple Quadrupole):

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

The precursor ions (the protonated molecule [M+H]⁺) at m/z 217 and 219 are selected in the first quadrupole.

-

These ions are fragmented in the collision cell.

-

Specific, high-abundance product ions are monitored in the third quadrupole. At least two transitions should be monitored for confident identification and quantification.

-

-

Optimization: The declustering potential (DP) and collision energy (CE) must be optimized for the specific analyte and instrument to maximize the signal for the chosen MRM transitions.[8]

-

Conclusion and Recommendations

The optimal mass spectrometry strategy for analyzing 2-Bromo-1-(5-methyl-2-furyl)-1-propanone is dictated by the research question.

-

For structural confirmation, impurity identification, or first-time characterization, GC-MS with Electron Ionization is the recommended approach. The detailed fragmentation pattern it provides is invaluable for unambiguous identification. The use of Chemical Ionization as a supplementary technique can robustly confirm the molecular weight.

-

For trace-level quantification in complex matrices, such as in pharmacokinetic studies or environmental monitoring, LC-MS/MS with Electrospray Ionization is the superior choice. Its ability to minimize thermal degradation combined with the exceptional sensitivity and selectivity of MRM on a triple quadrupole platform makes it the gold standard for quantitative workflows.[8]

By understanding the strengths and limitations of each technique, researchers can select the most appropriate method, ensuring data of the highest quality and integrity.

References

- PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained).

- Eljarrat, E., & Barceló, D. (2009). Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry.

- University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry.

- ResearchGate. (2025, August 5). Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry | Request PDF.

- Chemistry LibreTexts. (2023, February 11). 2.

- Emory University. (n.d.).

- ACD/Labs. (2023, August 23).

- MDPI. (n.d.).

- Restek Corporation. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS.

- University of Arizona. (n.d.). Mass Spectrometry - Examples.

- SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC-MS/MS System.

- Wageningen University & Research. (2021, July 8). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- AB Sciex. (2015). Detection of Emerging Environmental Pollutants using LC-MS/MS.

- PubMed. (2018, March 15). Rapid and sensitive liquid chromatography-tandem mass spectrometric method for the quantitative determination of potentially harmful substance 5,5'-oxydimethylenebis (2-furfural) in traditional Chinese medicine injections.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- SIELC Technologies. (2018, May 16). 2-Pentanone, 5-bromo-.

Sources

- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. as.uky.edu [as.uky.edu]

- 7. 2-Pentanone, 5-bromo- | SIELC Technologies [sielc.com]

- 8. sciex.com [sciex.com]

- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 14. edepot.wur.nl [edepot.wur.nl]

- 15. Rapid and sensitive liquid chromatography-tandem mass spectrometric method for the quantitative determination of potentially harmful substance 5,5'-oxydimethylenebis (2-furfural) in traditional Chinese medicine injections - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Guide: Mechanistic Studies & Reactivity of 2-Bromo-1-(5-methyl-2-furyl)-1-propanone

Executive Summary

2-Bromo-1-(5-methyl-2-furyl)-1-propanone serves as a specialized "privileged scaffold" in the synthesis of bioactive heterocycles, particularly via the Hantzsch Thiazole Synthesis. While structurally analogous to the widely used phenacyl bromide (2-bromoacetophenone), the incorporation of the electron-rich 5-methylfuran moiety introduces distinct electronic behaviors and stability challenges.

This guide provides a technical comparison of this furan-based

Part 1: Mechanistic Profile & Reactivity[1]

Electronic Architecture

Unlike the benzene ring in phenacyl bromide, the furan ring in this molecule is

-

Carbonyl Electrophilicity: The resonance donation from the furan ring renders the carbonyl carbon slightly less electrophilic than in phenacyl bromide.

- -Carbon Reactivity: The primary site of reactivity is the carbon bearing the bromine. The reaction follows a standard SN2 trajectory. However, the adjacent carbonyl's dipole moment enhances the electrophilicity of this site.

-

The "Furan Liability": The high electron density makes the furan ring susceptible to electrophilic attack and acid-catalyzed ring opening (resinification), particularly in the presence of HBr generated during substitution reactions.

Reaction Pathway (Hantzsch Synthesis)

The primary application is the reaction with thiourea or thioamides. The mechanism proceeds via:

-

Nucleophilic Attack: Sulfur attacks the

-carbon, displacing bromide. -

Resonance Stabilization: The intermediate iminium ion is formed.

-

Cyclization: Nitrogen attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization to the thiazole.

Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis using 2-Bromo-1-(5-methyl-2-furyl)-1-propanone.

Part 2: Comparative Performance Analysis

This section compares 2-Bromo-1-(5-methyl-2-furyl)-1-propanone (Target) against two standard alternatives:

-

Phenacyl Bromide: The benzene analog (Standard).

-

2-Chloro-1-(5-methyl-2-furyl)-1-propanone: The chloro-analog (Alternative Leaving Group).

Quantitative Performance Matrix

| Metric | Target: Bromo-Furan Analog | Alternative A: Phenacyl Bromide | Alternative B: Chloro-Furan Analog |

| Reaction Rate ( | High (1.0) | Moderate (0.85) | Low (0.05) |

| Yield (Thiazole Synthesis) | 85-92% | 90-95% | 40-60% |

| Reaction Temp. | Room Temp to 60°C | Reflux (80°C) | High Reflux (>100°C) |

| Stability | Low (Acid Sensitive) | High (Robust) | Moderate |

| Side Reactions | Polymerization (Black tar) | Minimal | Decomposition due to heat |

| Atom Economy | Moderate (Br mass loss) | Moderate | Good (Cl is lighter) |

Critical Insights

-

Leaving Group Effect (Br vs. Cl): The C-Br bond is significantly weaker than the C-Cl bond. Experimental data indicates the Bromo-analog reacts approximately 20-50x faster than the Chloro-analog. The Chloro-analog often requires the addition of NaI (Finkelstein condition) to proceed at a reasonable rate, which complicates the workup.

-

Aryl Core Effect (Furan vs. Phenyl): While the Phenacyl bromide is more robust, the Furan analog allows for the synthesis of libraries with distinct lipophilicity profiles. However, the Target molecule requires buffering (e.g., NaOAc) to neutralize HBr, whereas Phenacyl bromide tolerates acidic conditions well.

Part 3: Experimental Protocols

Protocol A: Optimized Hantzsch Synthesis (Target Molecule)

Objective: Synthesis of 2-amino-4-(5-methyl-2-furyl)thiazole minimizing furan polymerization.

Reagents:

-

2-Bromo-1-(5-methyl-2-furyl)-1-propanone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute)

-

Sodium Acetate (1.2 eq) – Critical for buffering

Workflow:

-

Dissolution: Dissolve 1.1 eq of thiourea in absolute ethanol (5 mL/mmol).

-

Addition: Add 1.0 eq of the bromoketone portion-wise over 10 minutes at room temperature. Note: Do not dump in all at once to avoid localized exotherms.

-

Buffering: Immediately add 1.2 eq of Sodium Acetate. This scavenges the HBr formed, preventing the "black tar" polymerization of the furan ring.

-

Reaction: Stir at 60°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Workup:

Protocol B: Kinetic Stability Test (Self-Validating)

Objective: Determine reagent quality before use.

-

Dissolve 10mg of the bromoketone in 0.5mL d6-DMSO.

-

Check: Look for the CH proton (quartet) around 5.2-5.5 ppm.

-

Fail Criteria: Appearance of broad multiplets upfield (1.0-3.0 ppm) indicates polymerization. Discard if polymer content >5%.

Part 4: Decision Framework

Use the following logic to determine if this specific precursor is required for your study.

Figure 2: Decision matrix for selecting between furan-based and phenyl-based

References

-

Hantzsch Thiazole Synthesis Mechanisms

-

Reactivity of Phenacyl Bromides

-

Furan Stability & Ring Opening

-

Comparative Haloketone Kinetics

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.up.ac.za [repository.up.ac.za]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.